TC KHNS 11

Description

Significance of PI3Kδ in Cellular Signaling Research

Among the Class I PI3K isoforms (α, β, γ, and δ), PI3Kδ holds particular significance in research due to its restricted expression pattern, primarily found in leukocytes (white blood cells). drughunter.comucl.ac.ukucl.ac.ukatlasgeneticsoncology.orgtargetedonc.comwikipedia.org This selective expression in immune cells makes PI3Kδ a compelling target for investigating immune system function and dysfunction. ucl.ac.uktargetedonc.comwikipedia.org Studies using genetically engineered mice lacking functional p110δ (the catalytic subunit of PI3Kδ) or expressing a catalytically inactive form have demonstrated its critical role in a broad range of immune cell functions, including B-cell and T-cell activation and proliferation, as well as signaling in monocytes and dendritic cells. targetedonc.com PI3Kδ signaling is essential for B-cell survival, migration, and activation, functioning downstream of key receptors like the B-cell antigen receptor, chemokine receptors, and co-stimulatory receptors. frontiersin.org Dysregulation of PI3Kδ signaling has been implicated in various conditions, including immune disorders, inflammation, and hematological malignancies. frontiersin.orgucl.ac.uk

Historical Context of PI3Kδ Inhibitor Discovery

The discovery of PI3Ks dates back to the 1980s. drughunter.comnih.gov Early research tools for blocking PI3K activity, such as LY294002 and wortmannin, were developed in the 1990s. pitt.edu However, these early compounds were often non-selective, affecting multiple PI3K isoforms and other targets. pitt.edu The identification of activating mutations in PI3K subunits in various cancers further spurred interest in developing more selective inhibitors. pitt.edu The PI3Kδ isoform was cloned in 1997, and its high expression in white blood cells was noted. ucl.ac.ukucl.ac.uk Subsequent studies revealed its selective functions compared to other PI3K family members. ucl.ac.ukucl.ac.uk The development of the first PI3Kδ inhibitors was a significant step, with the first PI3K inhibitor, idelalisib (B1684644) (a PI3Kδ inhibitor), receiving approval in 2014 for specific blood cancers. drughunter.comucl.ac.uknih.gov This historical progression highlights the shift towards developing isoform-selective inhibitors to better understand the specific roles of individual PI3K isoforms in cellular processes and disease. pitt.edu

Overview of TC KHNS 11 as a Research Tool

This compound is a chemical compound recognized as a potent and selective inhibitor of PI3Kδ. glpbio.comrndsystems.comrndsystems.com Its selectivity profile, with significantly lower inhibitory activity against other Class I PI3K isoforms (α, β, and γ), makes it a valuable tool for researchers aiming to dissect the specific functions of PI3Kδ in various biological contexts. glpbio.comrndsystems.com The compound's chemical properties and biological activity have been characterized, providing researchers with data to guide experimental design. glpbio.comrndsystems.com this compound has been utilized in research to investigate the consequences of selective PI3Kδ inhibition on cellular functions, particularly within the immune system. glpbio.comrndsystems.com

Detailed Research Findings on this compound:

Research has characterized this compound based on its inhibitory activity against different PI3K isoforms. The following data illustrates its selectivity:

| PI3K Isoform | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |

| PI3Kδ | 9 | 49 |

| PI3Kα | 262 | 3440 |

| PI3Kβ | 1650 | 6530 |

| PI3Kγ | 4630 | Not specified |

Note: IC₅₀ values represent the half-maximal inhibitory concentration.

This data indicates that this compound is significantly more potent against PI3Kδ in both biochemical assays and cellular contexts compared to the other Class I isoforms. glpbio.comrndsystems.com This selectivity is crucial for research applications where isolating the effects of PI3Kδ inhibition is necessary. Studies have shown that this compound inhibits B-cell function, aligning with the known importance of PI3Kδ in these cells. glpbio.comrndsystems.com The compound also exhibits moderate oral bioavailability in vivo, suggesting its potential utility in in vivo research models. glpbio.comrndsystems.com

The use of selective inhibitors like this compound allows researchers to probe the specific downstream signaling pathways regulated by PI3Kδ and to understand its contribution to complex cellular behaviors and disease pathogenesis. frontiersin.org

Structure

3D Structure

Properties

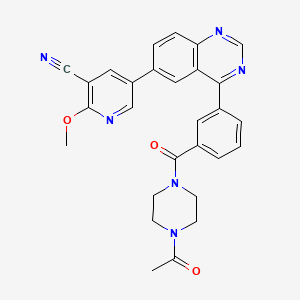

IUPAC Name |

5-[4-[3-(4-acetylpiperazine-1-carbonyl)phenyl]quinazolin-6-yl]-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N6O3/c1-18(35)33-8-10-34(11-9-33)28(36)21-5-3-4-20(12-21)26-24-14-19(6-7-25(24)31-17-32-26)23-13-22(15-29)27(37-2)30-16-23/h3-7,12-14,16-17H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTXJLQBSYAMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NC=NC4=C3C=C(C=C4)C5=CC(=C(N=C5)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Elucidation of Tc Khns 11

Methodologies for Quinazoline-Based Inhibitor Synthesis

Quinazoline (B50416) and its derivatives represent a significant class of heterocyclic compounds with diverse biological activities. The synthesis of quinazoline-based inhibitors involves various methodologies, reflecting advancements in organic chemistry. Traditional approaches to quinazoline synthesis include reactions like the Niementowski quinazoline reaction.

Modern synthetic strategies for constructing the quinazoline core and introducing various substituents have been explored to create libraries of quinazoline-containing compounds. These methods often involve the cyclization of substituted anthranilic acids or related precursors with appropriate reagents to form the characteristic bicyclic system. Recent efforts have focused on developing more efficient and environmentally friendly methods, including metal-catalyzed, microwave-assisted, non-metal-catalyzed, and photocatalyzed reactions. For instance, copper-based catalysts have been investigated as an economical option for quinazoline synthesis. Other methods include cascade approaches and cyclization reactions involving specific precursors like 2-halo benzamide (B126) or ureido benzoates. These diverse synthetic routes provide the flexibility required to synthesize complex quinazoline derivatives with specific structural features, such as those found in inhibitors targeting protein kinases.

Advanced Synthetic Approaches to TC KHNS 11

This compound was discovered and pharmacologically characterized as a novel quinazoline-based PI3K delta-selective inhibitor. nih.govwikipedia.orgymilab.com Its development was reported in a publication by Hoegenauer et al. in 2016. nih.govwikipedia.orgymilab.com While the specific, detailed advanced synthetic route employed for the preparation of this compound is typically described in the primary research article detailing its discovery, the synthesis would have built upon established methodologies for constructing the quinazoline core and incorporating the specific substituents present in the this compound structure. The complexity of the molecule, with its quinazoline core, substituted phenyl ring, and piperazine (B1678402) moiety, suggests that a multi-step synthesis involving specific coupling and cyclization reactions would be required. wikipedia.orgymilab.com The development of such a compound often involves optimizing reaction conditions, reagent selection, and purification procedures to achieve high yields and purity.

Spectroscopic and Chromatographic Techniques for Structural Confirmation of this compound

The definitive confirmation of the chemical structure of a synthesized compound like this compound relies heavily on a combination of spectroscopic and chromatographic techniques. These methods provide critical data regarding the molecular formula, connectivity of atoms, functional groups, and purity.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D techniques (COSY, HSQC, HMBC), is a primary tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and coupling constants of signals, chemists can determine the types of atoms present, their connectivity, and their spatial arrangement. For this compound (C₂₈H₂₄N₆O₃), NMR would provide detailed information about the hydrogen and carbon environments within the quinazoline core, the substituted phenyl and pyridine (B92270) rings, and the piperazine group, confirming the proposed structure.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can accurately determine the molecular formula. The fragmentation pattern obtained in MS experiments can provide clues about the substructures present in the molecule. For this compound with a molecular weight of 492.53 nih.govwikipedia.orgymilab.com, MS would confirm its molecular weight and provide fragments consistent with its proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds. Characteristic absorption bands in the IR spectrum would indicate the presence of functional groups in this compound, such as carbonyls (C=O), nitriles (C≡N), aromatic rings (C=C), and C-O and C-N bonds.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about conjugated systems and chromophores within a molecule. Quinazoline derivatives typically exhibit characteristic absorption in the UV-Vis region, which can be used to confirm the presence of the conjugated ring system.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of a synthesized compound. nih.govwikipedia.orgymilab.com Different stationary and mobile phases can be used to optimize the separation of the target compound from impurities. Analytical HPLC is routinely used to determine the purity percentage of this compound. nih.govwikipedia.orgymilab.com Preparative HPLC can be used for the purification of the synthesized product.

Gas Chromatography (GC): While less common for large, relatively non-volatile molecules like this compound compared to HPLC, GC coupled with MS (GC-MS) can be useful for analyzing volatile impurities or degradation products.

The combination of data obtained from these spectroscopic and chromatographic techniques provides compelling evidence for the successful synthesis and structural confirmation of this compound.

Biochemical Characterization of Tc Khns 11 As a Pi3kδ Inhibitor

Enzymatic Inhibition Kinetics of PI3Kδ by TC KHNS 11

Studies have investigated the inhibitory potency of this compound against PI3Kδ, a key enzyme involved in various cellular processes, particularly within the immune system.

Determination of Half-Maximal Inhibitory Concentration (IC50) for PI3Kδ Isoforms

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. For this compound, the reported IC50 value against the PI3Kδ isoform is 9 nM. tsbiochem.comtargetmol.cntargetmol.com This indicates that a relatively low concentration of this compound is required to achieve 50% inhibition of PI3Kδ enzymatic activity.

| Compound Name | Target Isoform | IC50 (nM) |

| This compound | PI3Kδ | 9 |

Analysis of Selectivity Profile Against Other PI3K Isoforms (PI3Kα, PI3Kβ, PI3Kγ) and Related Kinases

This compound is described as a selective PI3Kδ inhibitor. tsbiochem.com While the available information confirms its potent inhibition of PI3Kδ, detailed data on its inhibitory activity (IC50 values) against the other Class I PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kγ) and a broad panel of related kinases were not found in the consulted sources. A comprehensive selectivity profile is crucial for understanding potential off-target effects and the specificity of this compound for PI3Kδ over other related enzymes.

Mechanisms of Action at the Molecular Level

Understanding the molecular interactions between this compound and PI3Kδ provides insight into the mechanism by which inhibition occurs.

Ligand-Protein Binding Interactions and Computational Modeling

The inhibitory activity of this compound is mediated through its binding to the PI3Kδ enzyme. While specific details regarding the precise binding site and the nature of the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) were not explicitly available in the search results, inhibitors typically bind to the ATP-binding pocket or an allosteric site on the enzyme to modulate its activity. Information regarding computational modeling studies, such as molecular docking or molecular dynamics simulations, which could predict or analyze these interactions, was not found.

Conformational Changes Induced by this compound Binding

The binding of a small molecule inhibitor to an enzyme can sometimes induce conformational changes in the protein structure, affecting its activity or stability. Information specifically detailing any conformational changes induced in PI3Kδ upon binding of this compound was not available in the consulted sources.

Comparative Analysis with Other PI3Kδ Inhibitors

This compound belongs to a class of compounds developed to selectively inhibit the PI3Kδ isoform. tsbiochem.com Other PI3Kδ inhibitors exist and are in various stages of research or clinical development. While this compound is noted for its potency against PI3Kδ with an IC50 of 9 nM tsbiochem.comtargetmol.cntargetmol.com, a detailed comparative analysis of its enzymatic inhibition kinetics, selectivity profile, and molecular mechanisms alongside other established PI3Kδ inhibitors was not available in the provided information. Such a comparison would typically involve side-by-side IC50 data across multiple kinases and detailed structural analyses of inhibitor-bound complexes to highlight potential differences in binding modes and selectivity determinants.

Cellular and Subcellular Effects of Tc Khns 11

Impact on PI3Kδ-Dependent Signaling Pathways in Cellular Models

TC KHNS 11 functions as a potent and selective inhibitor of PI3Kδ, demonstrating biochemical IC50 values of 9 nM for PI3Kδ, significantly lower than its activity against other PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kγ) glpbio.comrndsystems.com. Cellular IC50 values further support this selectivity, with a value of 49 nM for PI3Kδ compared to much higher values for PI3Kα and PI3Kβ glpbio.comrndsystems.com. This selectivity profile indicates that this compound primarily targets PI3Kδ-mediated signaling in cellular contexts. glpbio.comrndsystems.com

Downstream Pathway Modulation (e.g., AKT, mTOR)

The PI3K/Akt/mTOR signaling pathway is a critical cascade involved in regulating fundamental cellular processes such as growth, survival, proliferation, and metabolism sysmex-inostics.comresearchgate.net. PI3K activation leads to the production of PIP3, which recruits and activates Akt researchgate.net. Activated Akt, in turn, phosphorylates various downstream targets, including mTORC1 researchgate.net. Given that this compound is a selective PI3Kδ inhibitor, its impact on downstream pathways like Akt and mTOR is expected to be mediated through the disruption of PI3Kδ-dependent signaling. Inhibition of PI3Kδ by this compound would likely reduce PIP3 levels, thereby impairing Akt recruitment and phosphorylation, and subsequently modulating mTOR activity in pathways where PI3Kδ plays a significant role. researchgate.net

Transcriptional and Proteomic Responses

While specific details regarding the transcriptional and proteomic responses directly induced by this compound were not extensively found in the search results, the inhibition of PI3Kδ is known to influence gene expression and protein profiles in various cell types, particularly immune cells. The PI3K/Akt/mTOR pathway can regulate the activity of transcription factors and influence protein synthesis researchgate.net. Studies utilizing proteomic analysis have been employed to understand cellular responses to various stimuli and inhibitors, including those affecting signaling pathways nih.govnih.gov. Therefore, it is plausible that this compound-mediated PI3Kδ inhibition would lead to alterations in the cellular transcriptome and proteome, reflecting changes in gene expression and protein abundance related to affected signaling cascades and cellular functions.

Modulation of B-cell Function by this compound in In Vitro Systems

This compound has been shown to inhibit B-cell function glpbio.comrndsystems.comtargetmol.com. PI3Kδ is the dominant PI3K isoform expressed in leukocytes and plays a crucial role in B-cell development, activation, and function frontiersin.org. Inhibition of PI3Kδ has been shown to impair B-cell function in genetically modified mouse models frontiersin.org.

Effects on B-cell Proliferation and Activation

B-cell activation and proliferation are critical steps in the adaptive immune response, often requiring signals from the B-cell receptor and helper T cells nih.govthermofisher.com. These processes involve complex signaling cascades, including those downstream of PI3K frontiersin.orgthermofisher.com. Given that this compound inhibits PI3Kδ, an isoform important for B-cell function, it is expected to modulate B-cell proliferation and activation in in vitro systems. Research indicates that defective B-cell proliferation is a characteristic of certain immunodeficiencies, highlighting the importance of this process all-imm.com. Studies on B-cell activation in vitro often involve stimulating B cells with agents like anti-Ig, CpG-C, and cytokines, and assessing proliferation via methods like CFSE dilution assays all-imm.combiorxiv.org. The inhibitory effect of this compound on B-cell function suggests it would likely suppress proliferation and activation induced by such stimuli in laboratory settings.

Cellular Permeability and Intracellular Distribution Studies

Preclinical Pharmacological Characterization of Tc Khns 11 in Research Models

In Vivo Investigations of TC KHNS 11 in Animal Models

Preclinical research on this compound includes in vivo investigations in animal models. targetmol.comamericanchemicalsuppliers.com These studies aim to understand its effects within a living biological system.

Assessment of Biological Activity in Disease-Relevant Animal Models

Information specifically detailing the assessment of this compound's biological activity in defined disease-relevant animal models was not extensively available in the consulted sources. While in vivo studies are mentioned, specific data on disease models and observed biological effects were not retrieved.

Evaluation of Systemic Effects on Target Pathways in Vivo

This compound is characterized as a selective PI3Kδ inhibitor. targetmol.comamericanchemicalsuppliers.com In vivo studies would typically evaluate its systemic effects on the PI3Kδ signaling pathway and downstream effectors. However, detailed findings from such evaluations regarding this compound were not present in the search results.

Relationship Between this compound Concentration and Biological Response in Preclinical Systems

Analogues and Derivatives of this compound

Research in chemical biology often involves the study of analogues and derivatives of a lead compound to explore modifications to its properties. While some lists of chemical compounds mention this compound alongside other "TC" series compounds or analogues of other substances, detailed information specifically on analogues or derivatives of this compound and their preclinical characterization was not found. chemmol.comchemsrc.comglpbio.comglpbio.com

Structure-Activity Relationship (SAR) Studies for PI3Kδ Inhibition

Given that this compound is identified as a PI3Kδ inhibitor, structure-activity relationship (SAR) studies would be crucial to understand how modifications to its chemical structure affect its inhibitory potency and selectivity for PI3Kδ. However, specific detailed SAR studies focused on this compound and its related compounds for PI3Kδ inhibition were not identified in the search results.

Advanced Methodological Approaches in Tc Khns 11 Research

Application of Omics Technologies (Genomics, Proteomics, Metabolomics)

While specific multi-omics studies on TC KHNS 11 have not been extensively published, the application of these technologies is crucial for understanding the broader impact of selective PI3Kδ inhibition. The PI3K pathway is a central regulator of numerous cellular processes, and its inhibition by this compound is expected to induce widespread changes at the genomic, proteomic, and metabolomic levels.

Genomics: Genomic approaches can be employed to identify patient populations that are most likely to respond to this compound treatment. For instance, sequencing of cancer genomes can reveal mutations in the PIK3CD gene, which encodes the p110δ catalytic subunit of PI3K, or in other components of the PI3K/Akt signaling pathway. Such genetic alterations could serve as biomarkers for sensitivity or resistance to this compound.

Proteomics: Proteomic analyses, utilizing techniques such as mass spectrometry, can provide a comprehensive overview of the changes in protein expression and phosphorylation status following treatment with this compound. This is particularly relevant for mapping the downstream effects of PI3Kδ inhibition on the Akt signaling cascade and other interconnected pathways. By quantifying the phosphorylation levels of key proteins, researchers can gain a detailed understanding of the compound's mechanism of action and identify potential off-target effects.

Metabolomics: As a key regulator of cellular metabolism, the PI3K pathway's inhibition by this compound is expected to have significant metabolic consequences. Metabolomic profiling can uncover these changes by measuring the levels of various metabolites in cells or tissues. This information can help to elucidate the role of PI3Kδ in metabolic reprogramming, a hallmark of many diseases, and may reveal novel therapeutic strategies or combination therapies.

High-Throughput Screening Methodologies for this compound and Analogues

High-throughput screening (HTS) is a powerful tool for the discovery and optimization of novel PI3Kδ inhibitors, including analogues of this compound. These methodologies enable the rapid testing of large compound libraries to identify molecules with desired biological activity.

Biochemical assays are commonly used in the initial stages of HTS to identify compounds that directly inhibit the enzymatic activity of PI3Kδ. These assays often utilize purified recombinant PI3Kδ enzyme and measure the production of its lipid product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Cell-based assays are subsequently employed to assess the potency of hit compounds in a more physiologically relevant context. These assays can measure the inhibition of PI3Kδ-dependent signaling events, such as the phosphorylation of Akt, or functional cellular responses like proliferation, survival, or cytokine production. For instance, a study on the discovery of novel quinazoline-based PI3Kδ inhibitors, which identified this compound (referred to as compound 11 in the study), utilized such assays to determine the cellular potency and selectivity of the compounds. nih.govnih.gov

The development of drug combination screening methods has also proven valuable. For example, an HTS-based approach was used to identify synergistic interactions between a pan-PI3K inhibitor and other targeted agents in glioblastoma. nih.gov Similar strategies could be applied to this compound to discover effective combination therapies for various diseases.

Advanced Imaging Techniques for Observing Cellular Effects

Advanced imaging techniques are indispensable for visualizing the cellular and subcellular effects of this compound. These methods provide spatial and temporal information about the compound's impact on cell signaling, morphology, and function.

Fluorescence microscopy, including techniques like immunofluorescence and the use of fluorescent protein biosensors, can be used to monitor the localization and activity of key signaling molecules in the PI3K pathway. For example, fluorescently tagged Akt biosensors can be used to visualize the inhibition of Akt phosphorylation at the plasma membrane in real-time following treatment with this compound.

Non-invasive molecular imaging techniques, such as positron emission tomography (PET), offer the potential to monitor the activity of the PI3K/Akt/mTOR pathway in vivo. nih.gov Radiotracers that are taken up and trapped in cells with active PI3K signaling can be used to assess the pharmacodynamic effects of this compound in preclinical models and potentially in clinical settings. This allows for a non-invasive assessment of target engagement and therapeutic response.

Computational Chemistry and Molecular Dynamics Simulations of this compound

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for understanding the molecular basis of this compound's potency and selectivity. These in silico approaches can provide detailed insights into the binding mode of the inhibitor to the PI3Kδ active site and elucidate the key interactions that govern its affinity.

Molecular docking studies can be used to predict the binding pose of this compound and its analogues within the ATP-binding pocket of PI3Kδ. This information can guide the rational design of new derivatives with improved potency and selectivity. For instance, computational studies have been used to investigate the selectivity mechanisms of other PI3Kδ inhibitors like idelalisib (B1684644). epa.gov

MD simulations can provide a dynamic view of the inhibitor-enzyme complex, revealing how the protein structure adapts to ligand binding and the stability of the interactions over time. longdom.orgnih.govmdpi.com These simulations can also be used to calculate the binding free energy, providing a theoretical prediction of the inhibitor's potency. By comparing the binding of this compound to PI3Kδ with its binding to other PI3K isoforms, researchers can understand the structural basis for its selectivity. This knowledge is invaluable for the design of next-generation PI3Kδ inhibitors with even greater isoform specificity.

Future Directions and Research Opportunities

Elucidating Novel PI3Kδ-Dependent Regulatory Mechanisms

While the primary signaling cascades downstream of PI3Kδ, such as the Akt pathway, are well-established, the full spectrum of PI3Kδ-dependent regulatory mechanisms remains an active area of research. Future studies utilizing TC KHNS 11 could focus on identifying and characterizing novel substrates, interacting proteins, and downstream effectors specifically regulated by PI3Kδ activity. Given its selectivity, this compound can serve as a crucial pharmacological tool to dissect these specific pathways without significantly impacting other PI3K isoforms. This could involve proteomic or phosphoproteomic analyses in various cell types or model systems treated with this compound to identify changes in protein phosphorylation or expression patterns that are uniquely dependent on PI3Kδ inhibition.

Expanding the Scope of this compound Application in Preclinical Models

This compound has demonstrated the ability to inhibit B-cell function and exhibits moderate oral bioavailability in vivo. rndsystems.comglpbio.comglpbio.cn These characteristics suggest potential for exploring its effects in a wider range of preclinical disease models where PI3Kδ signaling is implicated. Opportunities exist to investigate the efficacy of this compound in models of hematological malignancies, autoimmune disorders, and inflammatory conditions, building upon the known roles of PI3Kδ in immune cell function and proliferation. Detailed research findings from such studies, including cellular responses and phenotypic changes in relevant cell populations, would be critical in understanding the potential therapeutic scope of selective PI3Kδ inhibition mediated by compounds like this compound.

Methodological Advancements for PI3Kδ Pathway Research

The availability of selective inhibitors like this compound also presents opportunities for advancing the methodologies used in PI3Kδ pathway research. This could involve developing more sensitive and specific assays to measure PI3Kδ activity in complex biological samples, improving techniques for studying the spatial and temporal dynamics of PI3Kδ signaling within cells, or creating advanced imaging probes that are influenced by PI3Kδ activity and can be modulated by inhibitors such as this compound. Methodological advancements spurred by the use of selective tools can lead to a deeper understanding of PI3Kδ biology.

Interdisciplinary Collaborations in PI3Kδ Inhibitor Research

Advancing the understanding and potential applications of selective PI3Kδ inhibitors like this compound necessitates interdisciplinary collaborations. Opportunities exist for partnerships between chemists, biologists, pharmacologists, and clinicians to accelerate research in this field. Such collaborations could focus on structure-activity relationship studies to potentially optimize the properties of this compound or related compounds, investigate the compound's effects in complex biological systems, explore its potential in combination therapies in preclinical settings, or contribute to the design of future research strategies based on preclinical findings. Sharing data and expertise across disciplines is crucial for translating the potential of selective PI3Kδ inhibition into meaningful biological insights and potential therapeutic strategies.

Detailed Research Findings (IC50 Values)

Based on reported data, this compound demonstrates potent and selective inhibition of PI3Kδ. rndsystems.comglpbio.comglpbio.cnbioss.com.cn The following table summarizes representative biochemical and cellular IC50 values:

| PI3K Isoform | Biochemical IC50 (nM) | Cellular IC50 (nM) | Citation |

| PI3Kδ | 9 | 49 | rndsystems.comglpbio.comglpbio.cnbioss.com.cn |

| PI3Kα | 262 | 3440 | rndsystems.comglpbio.comglpbio.cnbioss.com.cn |

| PI3Kβ | 1650 | 6530 | rndsystems.comglpbio.comglpbio.cnbioss.com.cn |

| PI3Kγ | 4630 | Not specified | rndsystems.comglpbio.comglpbio.cnbioss.com.cn |

Note: Cellular IC50 values for PI3Kγ were not consistently reported in the consulted sources.

Q & A

Q. How should I structure a manuscript to highlight this compound’s novel contributions?

- Use the IMRaD (Introduction, Methods, Results, Discussion) format. In the introduction, emphasize unresolved challenges in the field. In methods, cite analogous protocols but justify deviations. In results, prioritize data directly testing the hypothesis .

- Use tables to compare key metrics (e.g., yield, purity) with prior studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.